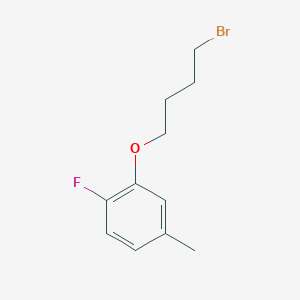
2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromobutoxy group attached to a fluoromethylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene typically involves the reaction of 1-fluoro-4-methylbenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures, usually around 60°C, and is allowed to proceed overnight . The product is then isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts can enhance the efficiency of the reaction, allowing for higher yields and reduced reaction times . Additionally, continuous flow reactors may be employed to streamline the production process and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. These reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are conducted in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromobutoxy)tetrahydro-2H-pyran
- 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril
- 5-(4-Bromobutoxy)phenyl-10,15,20-triphenylporphyrin
Uniqueness
2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene is unique due to the presence of both a bromobutoxy group and a fluoromethylbenzene ring. This combination of functional groups imparts specific chemical properties, such as reactivity and stability, making it suitable for various applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H14BrFO |
|---|---|
Poids moléculaire |
261.13 g/mol |
Nom IUPAC |
2-(4-bromobutoxy)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C11H14BrFO/c1-9-4-5-10(13)11(8-9)14-7-3-2-6-12/h4-5,8H,2-3,6-7H2,1H3 |
Clé InChI |
DWADYUDNXPONRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


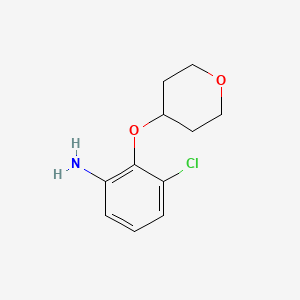

![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)

![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)
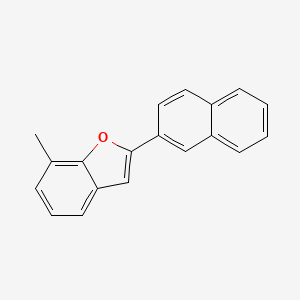


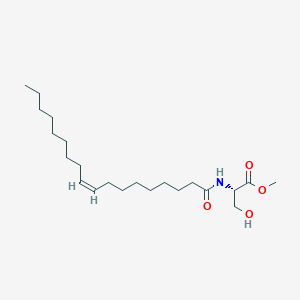

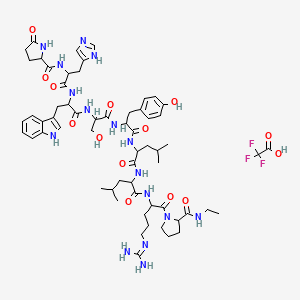
![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)

